1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid
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Overview
Description
1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H4N2O4 and a molecular weight of 180.121 g/mol . It is a member of the oxadiazole family, known for its unique structural properties and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid typically involves a two-step procedure. Initially, the N-oxide intermediate is produced in the presence of sodium hypochlorite in an alkaline ethanol-water solution. This intermediate is then reduced to form the carboxylic acid . Another method involves the conversion of benzo[c][1,2,5]oxadiazole-5-carboxylic acid to the primary amide via the acyl chloride in the presence of aqueous ammonia in 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aqueous ammonia in 1,4-dioxane for amide formation.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Substituted amides and other derivatives.
Scientific Research Applications
1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to possess a deep-lying LUMO energy level, facilitating electron injection in certain applications . Additionally, its derivatives have shown potent inhibitory activity against PD-L1, a protein involved in immune regulation .
Comparison with Similar Compounds
- Benzo[c][1,2,5]oxadiazole-5-carboxylic acid
- 1,2,5-Oxadiazole-3-carboxylic acid
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness: 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid stands out due to its unique structural properties, which confer specific electronic characteristics, making it suitable for various applications in materials science and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds.
Properties
Molecular Formula |
C7H5N2O4+ |
---|---|
Molecular Weight |
181.13 g/mol |
IUPAC Name |
1-oxo-3H-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H-,8,10,11,12)/p+1 |
InChI Key |
ADHGVBVITJGCDH-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NO[N+]2=O |
Origin of Product |
United States |
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